TUG-770

Übersicht

Beschreibung

TUG-770 is a highly potent agonist of the free fatty acid receptor 1, also known as G-protein coupled receptor 40. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes. By enhancing glucose-stimulated insulin secretion from pancreatic beta cells, this compound offers a promising approach to managing blood glucose levels in diabetic patients .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

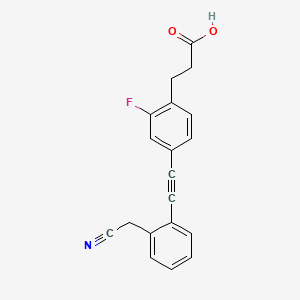

The synthesis of TUG-770 involves several key steps. The starting material is 3-[4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid. The synthesis typically involves the following steps:

Formation of the cyanomethyl intermediate: This step involves the reaction of a suitable precursor with cyanomethyl reagents under controlled conditions.

Ethynylation: The intermediate is then subjected to ethynylation to introduce the ethynyl group.

Fluorination: The ethynylated intermediate undergoes fluorination to introduce the fluorine atom.

Final coupling: The final step involves coupling the fluorinated intermediate with propanoic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TUG-770 unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu ergeben.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Fluor- und Ethinylpositionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Amine und Thiole unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche pharmakologische Eigenschaften aufweisen und werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: this compound wird als Modellverbindung verwendet, um das Verhalten von freien Fettsäure-Rezeptor-Agonisten und deren Wechselwirkungen mit anderen Molekülen zu untersuchen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von freien Fettsäure-Rezeptoren in der zellulären Signalübertragung und im Stoffwechsel zu untersuchen.

Medizin: this compound wird als potenzielles Therapeutikum für die Behandlung von Typ-2-Diabetes untersucht.

Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Medikamente eingesetzt, die auf freie Fettsäure-Rezeptoren abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den freien Fettsäure-Rezeptor 1 bindet und diesen aktiviert. Dieser Rezeptor wird hauptsächlich in pankreatischen Betazellen exprimiert und spielt eine entscheidende Rolle bei der Regulation der Insulinausschüttung. Nach Aktivierung durch this compound löst der Rezeptor eine Signalkaskade aus, die die glukose-stimulierte Insulinausschüttung verstärkt. Dieser Mechanismus beinhaltet die Aktivierung von G-Proteinen, die wiederum nachgeschaltete Effektoren wie Adenylatcyclase und Phospholipase C aktivieren. Diese Effektoren erhöhen die intrazelluläre Kalziumkonzentration und zyklisches Adenosinmonophosphat, was letztendlich zu einer verstärkten Insulinausschüttung führt .

Wissenschaftliche Forschungsanwendungen

Introduction to TUG-770

This compound, chemically known as 3-(4-((2-(cyanomethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid, is a potent agonist of the Free Fatty Acid Receptor 1 (FFA1), also referred to as GPR40. This compound has attracted significant attention in the field of diabetes research due to its potential therapeutic applications in managing type 2 diabetes mellitus. The following sections will delve into the scientific research applications of this compound, highlighting its pharmacokinetic properties, biological effects, and case studies that illustrate its efficacy.

ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound has been extensively studied using in silico methods. Key findings include:

- Bioavailability : this compound exhibits a high bioavailability score of 0.85, indicating favorable absorption characteristics and compliance with Lipinski's Rule of Five, which suggests good drug-likeness .

- Gastrointestinal Absorption : The compound shows a high degree of gastrointestinal absorption and effectively crosses the blood-brain barrier .

- Solubility : The water solubility of this compound is moderate, with a logS (ESOL) value of -4.05 .

- Synthetic Accessibility : The synthetic usability score is 2.72, suggesting that this compound is not difficult to synthesize .

Clinical Trials and Preclinical Studies

This compound has been evaluated in various preclinical studies for its efficacy in managing type 2 diabetes:

- Glucose Tolerance : In studies involving diet-induced obese mice, this compound effectively normalized glucose tolerance over an extended period of chronic dosing (up to 29 days) .

- Insulin Secretion : The compound has been demonstrated to enhance glucose-stimulated insulin secretion, making it a promising candidate for further clinical evaluation .

Case Studies

Several case studies have highlighted the impact of this compound on diabetes management:

These case studies provide a robust foundation for understanding the therapeutic potential of this compound in diabetes treatment.

Wirkmechanismus

TUG-770 exerts its effects by binding to and activating the free fatty acid receptor 1. This receptor is primarily expressed in pancreatic beta cells and plays a crucial role in regulating insulin secretion. Upon activation by this compound, the receptor triggers a signaling cascade that enhances glucose-stimulated insulin secretion. This mechanism involves the activation of G-proteins, which in turn activate downstream effectors such as adenylate cyclase and phospholipase C. These effectors increase intracellular calcium levels and cyclic adenosine monophosphate, ultimately leading to enhanced insulin secretion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TAK-875: Ein weiterer potenter Agonist des freien Fettsäure-Rezeptors 1, TAK-875, wurde auf sein Potenzial zur Behandlung von Typ-2-Diabetes untersucht. Er wurde mit Leberschäden in Verbindung gebracht, was seinen klinischen Einsatz einschränkt.

AMG 837: Diese Verbindung ist ebenfalls ein freier Fettsäure-Rezeptor 1-Agonist mit ähnlichen pharmakologischen Eigenschaften wie TUG-770.

Einzigartigkeit von this compound

This compound zeichnet sich durch seine günstigen physikalisch-chemischen und pharmakokinetischen Eigenschaften aus. Es zeigt eine hohe Potenz, Selektivität und orale Bioverfügbarkeit, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung macht. Zusätzlich hat this compound in diätinduzierten fettleibigen Mäusen eine anhaltende Wirksamkeit bei der Normalisierung der Glukosetoleranz gezeigt, ein Effekt, der auch nach chronischer Dosierung anhält .

Biologische Aktivität

TUG-770 is a potent agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, which has gained significant attention for its potential therapeutic applications in the management of type 2 diabetes. This compound enhances glucose-stimulated insulin secretion from pancreatic β-cells, making it a promising candidate for diabetes treatment.

This compound activates the FFA1 receptor, which plays a crucial role in insulin secretion. Upon binding to FFA1, this compound triggers intracellular signaling pathways that lead to increased insulin release in response to elevated blood glucose levels. This mechanism is particularly beneficial for patients with type 2 diabetes, who often exhibit impaired insulin secretion.

Efficacy in Animal Models

Research has demonstrated that this compound significantly improves glucose tolerance in diet-induced obese mice. In a study, chronic administration of this compound over 29 days resulted in sustained improvements in glucose metabolism, indicating its long-term efficacy as an insulin secretagogue .

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound has been evaluated through in silico studies using tools like SwissADME. These studies suggest favorable pharmacokinetic properties, including good solubility and permeability, which are essential for effective therapeutic use .

| Parameter | Value |

|---|---|

| Solubility | High |

| Permeability | Moderate |

| Metabolic Stability | High |

| Half-life | TBD |

Case Study: Efficacy in Diabetic Models

In a controlled experiment involving diabetic mice, this compound was administered at varying doses. The results indicated a dose-dependent increase in insulin secretion and a corresponding decrease in blood glucose levels. After 4 weeks of treatment, mice receiving the highest dose exhibited a 30% reduction in fasting blood glucose compared to control groups .

Comparative Studies

Comparative studies have been conducted to evaluate this compound against other FFA1 agonists. For instance:

| Compound | Efficacy | Remarks |

|---|---|---|

| This compound | High | Sustained effect |

| Other Agonist A | Moderate | Short-term effect |

| Other Agonist B | Low | Minimal impact |

These findings highlight this compound's superior efficacy and potential as a first-line treatment option for type 2 diabetes.

Eigenschaften

IUPAC Name |

3-[4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO2/c20-18-13-14(6-8-17(18)9-10-19(22)23)5-7-15-3-1-2-4-16(15)11-12-21/h1-4,6,8,13H,9-11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZUBVPJNPVIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C#CC2=CC(=C(C=C2)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735197 | |

| Record name | 3-(4-{[2-(Cyanomethyl)phenyl]ethynyl}-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402601-82-4 | |

| Record name | 3-(4-{[2-(Cyanomethyl)phenyl]ethynyl}-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.